

In Vitro Characterization of Aberrant Tau Ligand 1: A Technical Guide

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Compound of Interest

Compound Name: Aberrant tau ligand 1

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This technical guide provides an in-depth overview of the in vitro characterization of **Aberrant Tau Ligand 1**, a critical component of the PROTAC (Proteolysis Targeting Chimera) molecule QC-01-175 designed to target and degrade pathological forms of the tau protein. This document outlines the binding properties, cellular activity, and mechanism of action of this ligand as part of the QC-01-175 degrader, offering detailed experimental protocols and visual representations of key processes.

Quantitative Data Summary

The following tables summarize the key quantitative data for QC-01-175, which incorporates **Aberrant Tau Ligand 1** (derived from the T807 scaffold) for tau binding.

Table 1: Binding Affinity of QC-01-175 to Recombinant Tau Variants

Tau Variant	Binding Affinity (KD) in μM
Wild-Type (WT)	1.2 ^[1]
A152T Mutant	1.7 ^{[1][2]}
P301L Mutant	2.5 ^{[1][2]}

Binding affinity was determined using Bio-Layer Interferometry (BLI).^{[2][3]}

Table 2: In Vitro Efficacy of QC-01-175 in Neuronal Models

Parameter	Cell Model	Efficacy	Concentration
Total Tau Reduction	FTD Patient-Derived Neurons (A152T)	~70%	1 μ M[2]
Phospho-Tau (S396) Reduction	FTD Patient-Derived Neurons (A152T)	~80%	1 μ M[2]
Maximum Degradation (Dmax)	FTD Patient-Derived Neurons (P301L)	60%	1 μ M[2]
Insoluble Tau Reduction	FTD Patient-Derived Neurons	80-100%	High Concentration[4]

Efficacy was measured after 24 hours of treatment.[2]

Table 3: Off-Target Activity of QC-01-175

Target	Assay	IC50 (μ M)
Monoamine Oxidase (MAO)	In Vitro MAO Assay	8.56[3]

The parent tau-binding scaffold, T807, has a significantly higher affinity for MAO (IC50 = 0.14 μ M).[3]

Experimental Protocols

Bio-Layer Interferometry (BLI) for Binding Affinity

This protocol outlines the measurement of binding affinity between QC-01-175 and recombinant tau protein.

Materials:

- Recombinant biotinylated tau protein (Wild-Type, A152T, P301L)
- QC-01-175 compound

- Streptavidin (SA) biosensors
- BLI instrument (e.g., ForteBio Octet)
- Assay buffer (e.g., PBS with 0.1% BSA)
- 96-well microplates

Procedure:

- Hydration: Hydrate the Streptavidin biosensors in the assay buffer for at least 10 minutes.
- Immobilization: Load the biotinylated recombinant tau protein onto the SA biosensors to the desired level.
- Baseline: Equilibrate the biosensors in assay buffer to establish a stable baseline.
- Association: Transfer the biosensors to wells containing serial dilutions of QC-01-175 in assay buffer and record the association kinetics.
- Dissociation: Move the biosensors back to wells containing only assay buffer to measure the dissociation of the compound.
- Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Western Blot for Tau Degradation in Cellular Models

This protocol describes the quantification of total and phosphorylated tau levels in neuronal cells following treatment with QC-01-175.

Materials:

- FTD patient-derived neuronal cell models (e.g., A152T or P301L mutants)
- QC-01-175 and control compounds (e.g., vehicle, inactive analog QC-03-075)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies: anti-total tau (e.g., TAU5), anti-phospho-tau (e.g., anti-P-tauS396), anti-loading control (e.g., anti-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

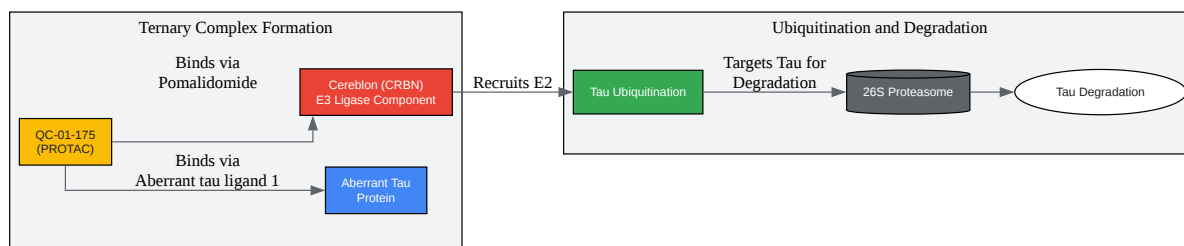
Procedure:

- Cell Treatment: Plate neurons and treat with various concentrations of QC-01-175 or control compounds for 24 hours.
- Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

- Densitometry Analysis: Quantify the band intensities and normalize the levels of total and phosphorylated tau to the loading control.

Visualizations: Diagrams of Pathways and Workflows

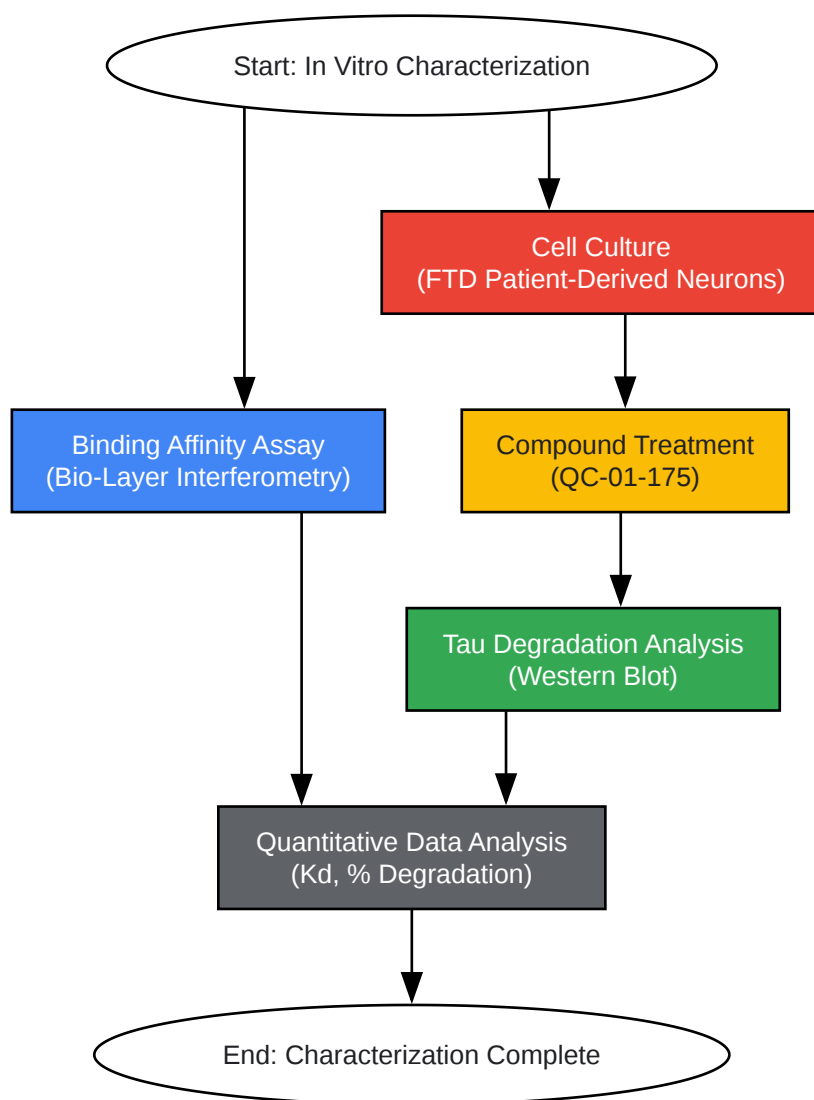
Mechanism of Action of QC-01-175



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Caption: Mechanism of QC-01-175-mediated tau degradation.

Experimental Workflow for In Vitro Characterization

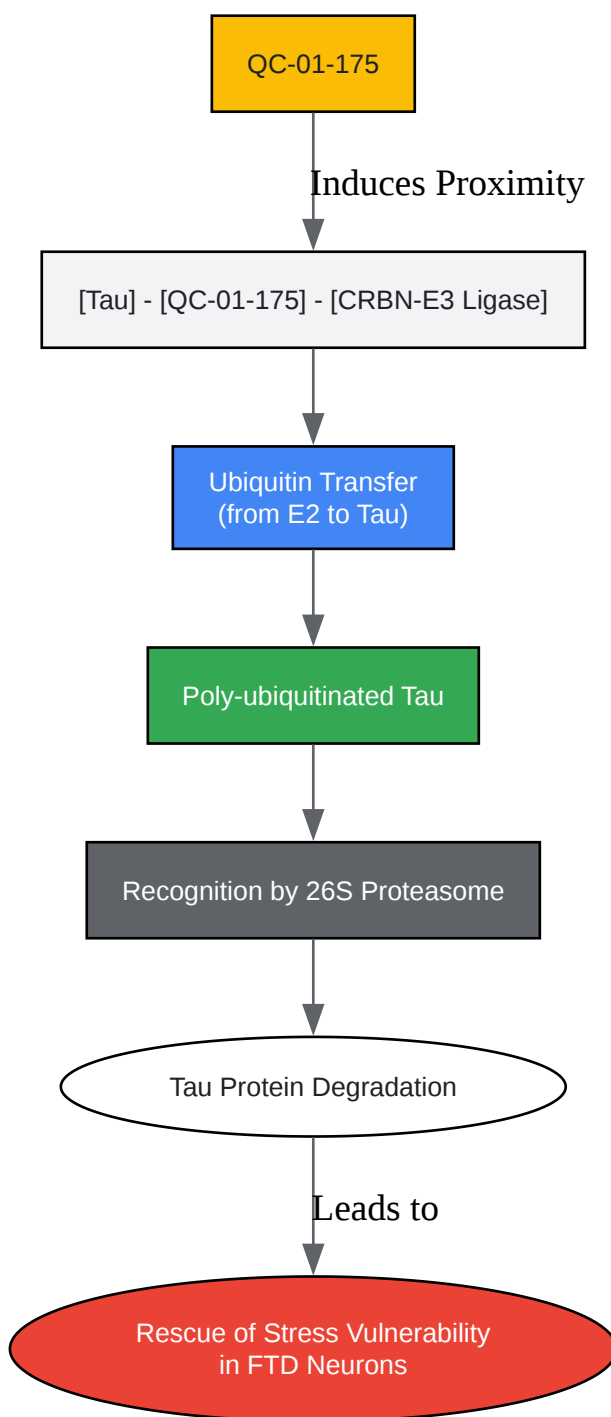


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Caption: Workflow for characterizing **Aberrant tau ligand 1** via QC-01-175.

Signaling Pathway

The primary signaling pathway initiated by **Aberrant Tau Ligand 1**, as part of QC-01-175, is the ubiquitin-proteasome pathway, leading to the targeted degradation of the tau protein.



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Caption: Signaling cascade for QC-01-175-induced tau degradation.

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